molecular formula C22H30N2O4S B11325506 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11325506
M. Wt: 418.6 g/mol
InChI Key: DQXBDAVGCFFOMF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with azepane, thiophene, and trimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with protein receptors, while the thiophene and trimethoxybenzamide groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the combination of its azepane, thiophene, and trimethoxybenzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H30N2O4S/c1-26-18-13-16(14-19(27-2)21(18)28-3)22(25)23-15-17(20-9-8-12-29-20)24-10-6-4-5-7-11-24/h8-9,12-14,17H,4-7,10-11,15H2,1-3H3,(H,23,25)

InChI Key

DQXBDAVGCFFOMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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